alpha-(1-(sec-Butylamino)ethyl)-2-thiophenemethanol hydrochloride
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Overview
Description
Alpha-(1-(sec-Butylamino)ethyl)-2-thiophenemethanol hydrochloride is a chemical compound with a complex structure that includes a thiophene ring, a secondary butylamine group, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1-(sec-Butylamino)ethyl)-2-thiophenemethanol hydrochloride typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common approach is to start with thiophene and introduce the methanol group through a series of reactions involving halogenation and substitution. The secondary butylamine group is then introduced through an amination reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Alpha-(1-(sec-Butylamino)ethyl)-2-thiophenemethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Alpha-(1-(sec-Butylamino)ethyl)-2-thiophenemethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-(1-(sec-Butylamino)ethyl)-2-thiophenemethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Butylamino)ethanol: A secondary amine with a hydroxyl group, used in similar applications.
N-Butyl-2-hydroxyethylamine: Another secondary amine with similar functional groups.
N-Butylethanolamine: A related compound with comparable chemical properties.
Uniqueness
Alpha-(1-(sec-Butylamino)ethyl)-2-thiophenemethanol hydrochloride is unique due to its specific combination of functional groups and the presence of the thiophene ring. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
31634-27-2 |
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Molecular Formula |
C11H20ClNOS |
Molecular Weight |
249.80 g/mol |
IUPAC Name |
2-(butan-2-ylamino)-1-thiophen-2-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H19NOS.ClH/c1-4-8(2)12-9(3)11(13)10-6-5-7-14-10;/h5-9,11-13H,4H2,1-3H3;1H |
InChI Key |
COVXDQIHRLWPCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(C)C(C1=CC=CS1)O.Cl |
Origin of Product |
United States |
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